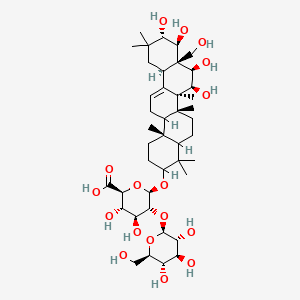
Saniculoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saniculoside A is a triterpenoid saponin compound isolated from the plant Sanicula europaea. This compound is part of a larger group of naturally occurring saponins known for their diverse biological activities, including antioxidant, cytotoxic, and antiviral properties .
Preparation Methods
Saniculoside A can be extracted from the leaves of Sanicula europaea using an 80% methanolic extract. The structure elucidation of the isolated compounds is typically performed using 1D and 2D NMR spectroscopy and mass spectrometry measurements
Chemical Reactions Analysis
Saniculoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in phytochemical studies.
Medicine: Shows antiviral activity against human parainfluenza virus type 2 and other viral infections.
Industry: Potential use in the development of natural antioxidant and antiviral products.
Mechanism of Action
The mechanism of action of Saniculoside A involves its interaction with cellular pathways and molecular targets. It is known to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Saniculoside A is similar to other triterpenoid saponins such as Saniculoside N, Hederacoside D, and Ciwujianoside C3. this compound is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities . The following are some similar compounds:
- Saniculoside N
- Hederacoside D
- Ciwujianoside C3
- Ursolic acid
- 24-Hydroxychiisanoside
Properties
CAS No. |
100578-09-4 |
|---|---|
Molecular Formula |
C42H68O17 |
Molecular Weight |
845.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9S,10S,12aR,14bR)-7,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O17/c1-37(2)14-18-17-8-9-21-39(5)12-11-22(38(3,4)20(39)10-13-40(21,6)41(17,7)31(51)33(53)42(18,16-44)32(52)30(37)50)57-36-29(26(48)25(47)28(58-36)34(54)55)59-35-27(49)24(46)23(45)19(15-43)56-35/h8,18-33,35-36,43-53H,9-16H2,1-7H3,(H,54,55)/t18-,19-,20?,21?,22?,23-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1 |
InChI Key |
YMSCYDNWDAJIAJ-PORITDPFSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

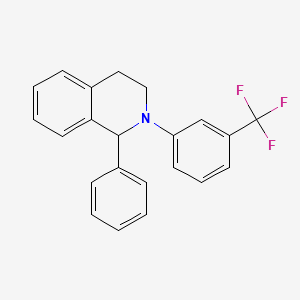
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
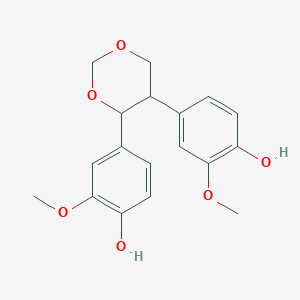
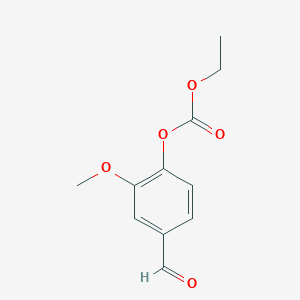
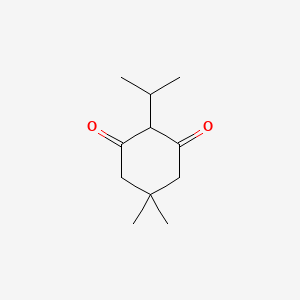
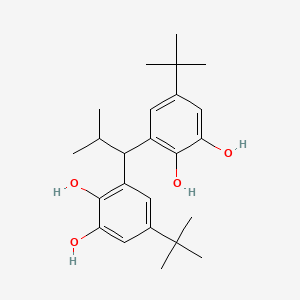
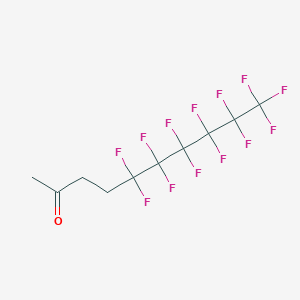
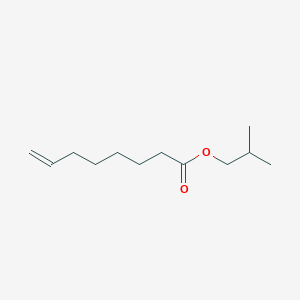
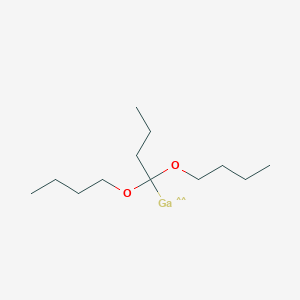
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
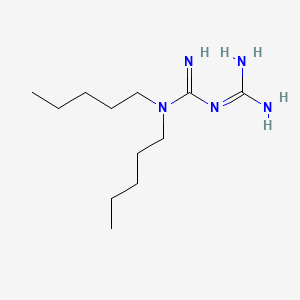
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
